7,8-dichloro-3H-quinazolin-4-one
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Description
“7,8-dichloro-3H-quinazolin-4-one” is a derivative of quinazolin-4(3H)-one . Quinazolin-4(3H)-ones are common core structures found in a large number of natural products and synthetic drugs showing a broad range of biological and therapeutic activities .
Synthesis Analysis
Quinazolin-4(3H)-ones can be synthesized via visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes . This method is green, simple, and efficient, tolerating a broad scope of substrates and yielding a variety of desirable products .
Chemical Reactions Analysis
Quinazolin-4(3H)-ones are synthesized by acid or base-catalyzed condensation of amides with alcohols/aldehydes . In some cases, an excess of hazardous oxidants, for instance KMnO4, I2, and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), are employed in the reaction .
Physical And Chemical Properties Analysis
The boiling point of “this compound” is predicted to be 355.3±52.0 °C .
Scientific Research Applications
Anticancer Applications
A study on the synthesis, method optimization, and anticancer activity of 2,3,7-trisubstituted Quinazoline derivatives highlights their role in targeting EGFR-tyrosine kinase, showing significant activity against CNS SNB-75 Cancer cell lines. This underscores the compound's potential as a framework for discovering potent antitumor agents (Noolvi & Patel, 2013).
Antimicrobial and Anti-inflammatory Applications
Quinazoline derivatives have been found to possess antimicrobial, analgesic, and anti-inflammatory properties. A research work designed to synthesize new series of quinazoline-4-one/4-thione derivatives demonstrates their effectiveness against microbes, pain, and inflammation, indicating the importance of certain substituents for these activities (Dash et al., 2017).
Synthesis and Method Optimization
The synthesis and characterization of polyhalobenzonitrile quinazolin-4(3H)-one derivatives reveal their potent antimicrobial activities against a variety of bacterial and fungal strains. This research indicates the compound's utility in developing new antimicrobial agents with significant efficacy (Shi et al., 2013).
Analgesic Activity
A study on the synthesis and analgesic activity of 3-(3-methoxyphenyl)-2-methylsulfanyl-3Hquinazolin-4-one and related compounds indicates high analgesic activities, surpassing that of standard analgesic drugs. This underscores the potential of quinazolin-4-one derivatives in developing new pain management therapies (Osarodion, 2023).
AMPA and Kainate Receptor Antagonists
Research into the structural investigation of 7-chloro-3-hydroxy-1H-quinazoline-2,4-dione scaffold for obtaining AMPA and kainate receptor selective antagonists through synthesis, pharmacological, and molecular modeling studies suggests its application in neurological disorders (Colotta et al., 2006).
Properties
IUPAC Name |
7,8-dichloro-3H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2O/c9-5-2-1-4-7(6(5)10)11-3-12-8(4)13/h1-3H,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUAJVEZUTYZKHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C(=O)NC=N2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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